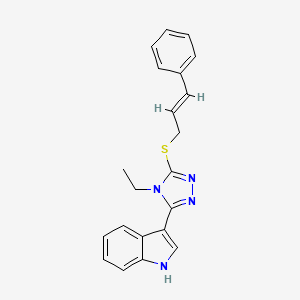
(E)-3-(5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole, commonly known as CTI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CTI is a heterocyclic compound that contains both triazole and indole moieties, which are known to exhibit various biological activities.
科学研究应用
CTI has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities. CTI has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and bacterial infections. CTI has also been studied for its potential use as a diagnostic agent for the detection of cancer cells.
作用机制
The mechanism of action of CTI is not fully understood. However, it has been proposed that CTI exerts its biological activities by inhibiting the activity of specific enzymes or receptors. For example, CTI has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CTI has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
CTI has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. CTI has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, CTI has been found to exhibit antibacterial and antifungal activities.
实验室实验的优点和局限性
CTI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yields. CTI is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CTI has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. CTI is also relatively expensive compared to other compounds, which may limit its use in some experiments.
未来方向
There are several future directions for the research on CTI. One potential direction is to investigate the structure-activity relationship of CTI and its analogs to identify compounds with enhanced biological activities. Another direction is to investigate the mechanism of action of CTI in more detail to identify specific targets for drug development. CTI can also be studied for its potential use in combination therapy with other drugs to enhance their efficacy. Finally, CTI can be studied for its potential use as a diagnostic agent for the detection of cancer cells.
合成方法
CTI can be synthesized by the reaction of 5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazole-3-thiol with indole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, and the resulting CTI is obtained in good yields. The purity of the compound can be enhanced by recrystallization or column chromatography.
属性
IUPAC Name |
3-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-2-25-20(18-15-22-19-13-7-6-12-17(18)19)23-24-21(25)26-14-8-11-16-9-4-3-5-10-16/h3-13,15,22H,2,14H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQIZJWPOQWHK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,7-trimethyl-8-(3-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775774.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2775775.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2775778.png)
![1-(prop-2-yn-1-yl)-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)piperidine-4-carboxamide](/img/structure/B2775780.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)
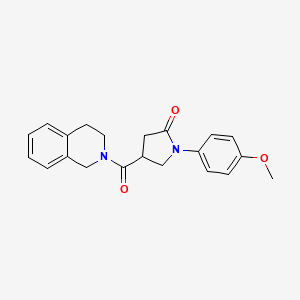
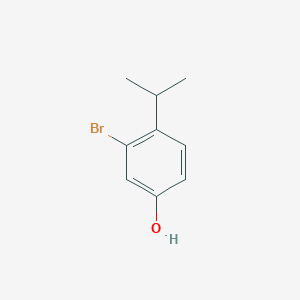
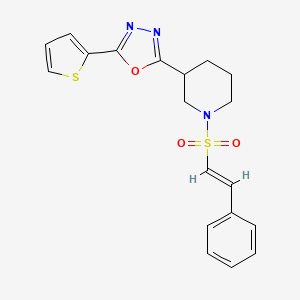
![N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2775790.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2775791.png)


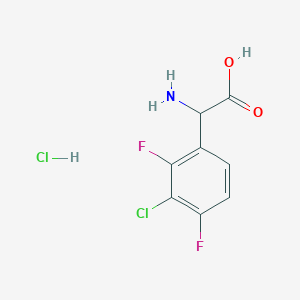
![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)